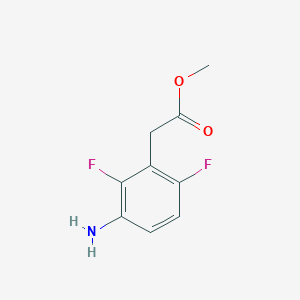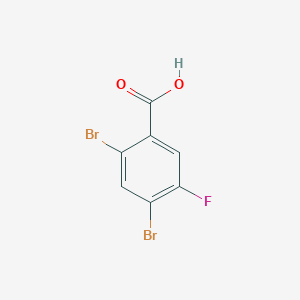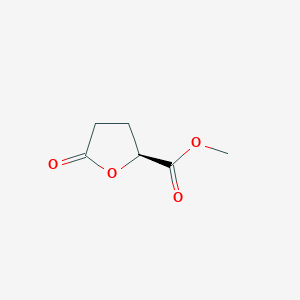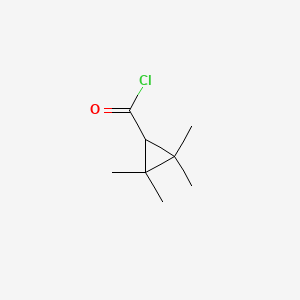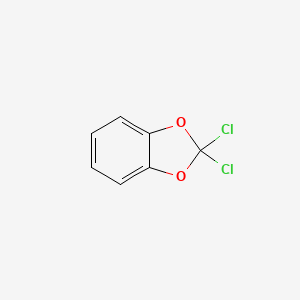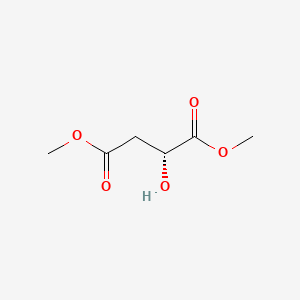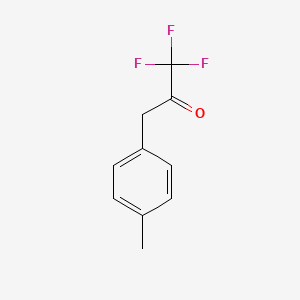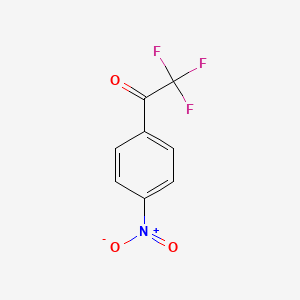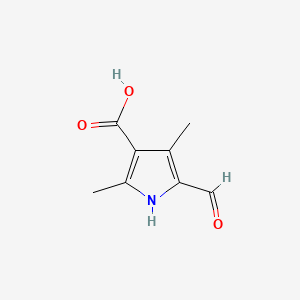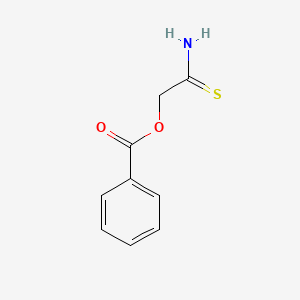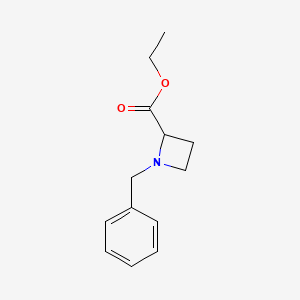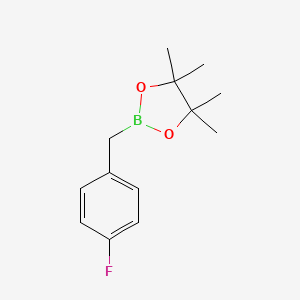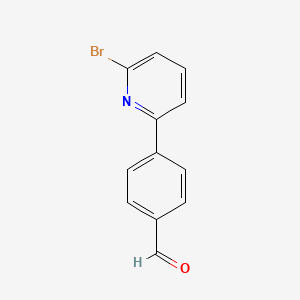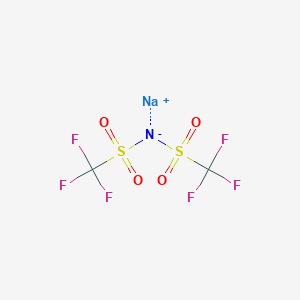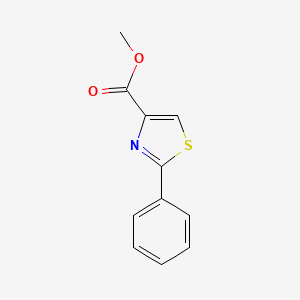
2-Phenylthiazole-4-carboxylic acid methyl ester
概要
説明
Synthesis Analysis
The synthesis of esters like “2-Phenylthiazole-4-carboxylic acid methyl ester” often involves the reaction of carboxylic acids with alcohols in the presence of a mineral acid catalyst . Another method involves the use of diazomethane, a highly reactive compound that is produced in-situ and immediately reacted with the carboxylic acid to produce the methyl ester .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (a benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid methyl ester group.Chemical Reactions Analysis
Esters, including “this compound”, can undergo a variety of reactions. They can be hydrolyzed by aqueous base or acid to yield a carboxylic acid and an alcohol . This process, known as saponification, is commonly used in the soap-making industry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.26 g/mol. Esters are intermediate in boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding .科学的研究の応用
Synthesis and Chemical Properties
- 2-Phenylthiazole-4-carboxylic acid methyl ester is synthesized through specific chemical reactions, as demonstrated in studies exploring the synthesis of related compounds. For instance, the synthesis of derivatives involving similar thiazole structures, such as 2-azido-5-phenyl-4-thiazolecarboxylic acid, involves reactions in acidic media, indicating the potential methods for synthesizing this compound as well (Mamedov et al., 1993). Additionally, the synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization showcases the varied chemical routes possible for creating structurally similar compounds (Vijay Kumar et al., 2012).
Polymer Synthesis
- Compounds like this compound play a role in the synthesis of polyesters and other polymers. For instance, research has shown the use of similar carboxylic acid derivatives in creating thermotropic polyesters, suggesting the potential for this compound in similar applications (Kricheldorf & Thomsen, 1992).
Medicinal Chemistry and Biological Applications
- The structural analogs of this compound have been studied for various biological activities, including the inhibition of carbonic anhydrase and potential antimicrobial properties. For example, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids indicate the possible medicinal applications of similar compounds (Prokopenko et al., 2010). Furthermore, studies on compounds like 5-Thiomethylfuran-2-Carboxylic Acid Derivatives highlight the potential antibacterial activity of related chemical structures (Iradyan et al., 2014).
作用機序
Target of Action
Thiazole derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Biochemical Pathways
Molecules containing a thiazole ring can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways .
Result of Action
Thiazole derivatives are known to have various biological activities, which could potentially result from their interactions with different targets .
生化学分析
Biochemical Properties
2-Phenylthiazole-4-carboxylic acid methyl ester plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, the compound may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can modulate signaling pathways that are critical for cell growth and differentiation. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may induce conformational changes in the enzyme, enhancing its activity. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been noted, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for metabolic processes, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic activity of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall efficacy and impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular processes .
特性
IUPAC Name |
methyl 2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)9-7-15-10(12-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWOUTBYGICCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457973 | |
| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7113-02-2 | |
| Record name | 2-PHENYLTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
